
N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the reaction of amino-thiadiazoles with carboxychlorides in the presence of triethylamine, as described in the synthesis of N-(1,3,4-thiadiazolyl) thiazole carboxamides . Another method involves the reduction of pyridinium ylides with sodium borohydride . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using various analytical techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . These techniques would likely be applicable in analyzing the molecular structure of "N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide" to ensure the correct synthesis and to identify key structural features.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds suggest that the compound may also undergo reactions typical for carboxamides and heterocyclic compounds. The presence of the oxadiazole and thiadiazole rings could influence the reactivity, potentially leading to the formation of various derivatives that could be explored for enhanced biological activities .
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound are not provided, related compounds with oxadiazole and thiadiazole structures have shown moderate fungicidal activity and promising anticancer activity . The presence of electron-withdrawing or donating groups on the rings can significantly affect these properties. Additionally, the synthesis methods suggest that these compounds could have good oral drug-like behavior, which is an important consideration for pharmaceutical applications .
Applications De Recherche Scientifique
Biological Activity of Heterocyclic Systems
Heterocyclic systems based on 1,3,4-thiadiazole and oxadiazole scaffolds, like N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide, exhibit a broad spectrum of pharmacological potentials due to their capacity for chemical modifications. These compounds are considered vital for expressing pharmacological activity, highlighting their significance in medicinal chemistry. The 1,3,4-oxadiazole ring, in particular, is known as a bioisostere for carboxylic, amide, and ester groups, enhancing pharmacological activity through hydrogen bonding interactions with various enzymes and receptors. The analysis of biological activity in these heterocyclic systems has identified them as key structural components in agents with antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The combination of 1,3,4-thiadiazole or 1,3,4-oxadiazole cores with other heterocycles often results in a synergistic effect, making these scaffolds important for constructing new drug-like molecules with versatile pharmacological potential (Lelyukh, 2019).
Significance in Drug Development
The oxadiazole core, including the 1,3,4-oxadiazole moiety, occupies a special place in synthetic medicinal chemistry due to its diverse pharmacological properties. These compounds have applications beyond pharmacology, including in materials science as polymers, luminescence materials, electron-transporting materials, and corrosion inhibitors. This broad range of applications underlines the oxadiazole core's structural significance and utility in the development of new drug candidates, highlighting its efficacy and lower toxicity as medicinal agents. The review emphasizes the oxadiazole core's potential in generating efficacious and less toxic therapeutic options, pointing towards innovative strategies in drug discovery (Rana, Salahuddin, & Sahu, 2020).
Mécanisme D'action
Target of Action
Compounds containing the 1,2,4-oxadiazole moiety are known to exhibit a broad spectrum of biological activities . They have been found to interact with various targets such as enzymes, receptors, and proteins involved in critical biological processes .
Mode of Action
The mode of action of 1,2,4-oxadiazole derivatives can vary greatly depending on the specific compound and its target. For example, some 1,2,4-oxadiazole derivatives have been found to inhibit enzymes involved in DNA synthesis, thereby exerting anticancer activity .
Biochemical Pathways
1,2,4-oxadiazole derivatives can affect various biochemical pathways. For instance, some derivatives have been found to inhibit the synthesis of DNA, thereby affecting cell proliferation and survival .
Pharmacokinetics
The pharmacokinetic properties of 1,2,4-oxadiazole derivatives can vary greatly depending on the specific compound. Some factors that can influence these properties include the compound’s lipophilicity, molecular weight, and the presence of functional groups that can undergo metabolic transformations .
Result of Action
The result of the action of 1,2,4-oxadiazole derivatives can vary depending on the specific compound and its target. For example, some derivatives have been found to exert anticancer activity by inhibiting cell proliferation and inducing apoptosis .
Action Environment
The action of 1,2,4-oxadiazole derivatives can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ionization state, which can in turn influence its absorption and distribution within the body .
Propriétés
IUPAC Name |
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-4-propylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-3-4-12-13(23-20-18-12)14(21)17-11-7-5-10(6-8-11)15-16-9(2)19-22-15/h5-8H,3-4H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCHWXANZWHKDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

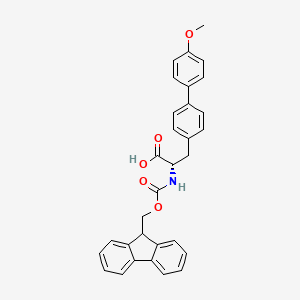

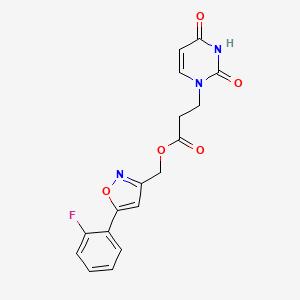
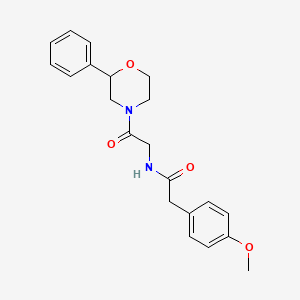
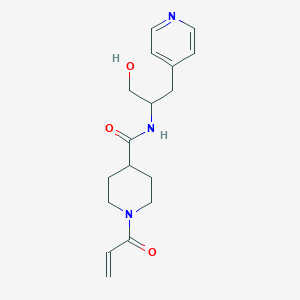
![2-chloro-N-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-yl]pyridine-3-carboxamide](/img/structure/B2511307.png)
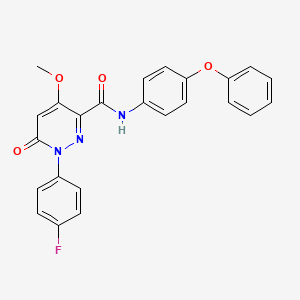
![N-(3,4-dimethylphenyl)-2-(3-(furan-2-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![N-[(1,5-Dimethylpyrazol-3-yl)methyl]-N-(4-methylcyclohexyl)prop-2-enamide](/img/structure/B2511315.png)

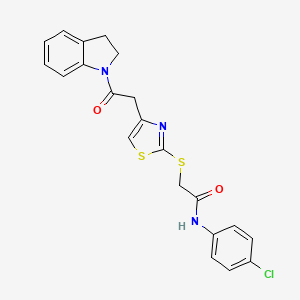
![2-[[1-(Benzenesulfonyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2511318.png)
![Ethyl 4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)-2-(p-tolyl)quinoline-6-carboxylate](/img/structure/B2511319.png)